molecular formula C19H15N3O3 B3254989 N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide CAS No. 247148-40-9

N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide

Cat. No.: B3254989
CAS No.: 247148-40-9
M. Wt: 333.3 g/mol
InChI Key: FJDFNPNRXKNYQL-UHFFFAOYSA-N
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Description

This compound belongs to the indeno[1,2-c]pyrazole-acetamide family, characterized by a fused indene-pyrazole core substituted with a 4-methoxyphenyl group at position 3 and an acetamide moiety at position 3.

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-10(23)20-14-5-3-4-13-15(14)19(24)16-17(21-22-18(13)16)11-6-8-12(25-2)9-7-11/h3-9H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDFNPNRXKNYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=C2NN=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as ethanol and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound shares a 2,4-dihydro-4-oxoindeno[1,2-c]pyrazole backbone with modifications at positions 3 and 4. Below is a comparative analysis of its analogs:

Compound Name Core Structure Substituents Key Biological Activity Reference
Target Compound :
N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide
Indeno[1,2-c]pyrazole - 3-(4-Methoxyphenyl)
- 5-Acetamide
Potential kinase inhibition (inferred from analogs)
Analog 1 :
N-(4-Oxo-3-propyl-2,4-dihydro-indeno[1,2-c]pyrazol-5-yl)-acetamide
Indeno[1,2-c]pyrazole - 3-Propyl
- 5-Acetamide
CDK2/Cyclin E inhibitor
Analog 2 :
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea
Indeno[1,2-c]pyrazole - 3-(2,4-Dimethylthiazole)
- 5-Urea linkage
Molecular dynamics hit for drug design
Analog 3 :
RGB-286638
(N-(1,4-dihydro-3-(4-((4-(2-methoxyethyl)-1-piperazinyl)methyl)phenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl)-N'-4-morpholinylurea)
Indeno[1,2-c]pyrazole - 3-(4-Piperazinylmethylphenyl)
- 5-Urea-morpholinyl
Pan-CDK inhibitor (IC50: 1–44 nM for CDK1/2/4/9)
Analog 4 :
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide
1,3,4-Thiadiazole - 5-(4-Methoxyphenyl)
- 2-Acetamide-benzothiazole
Anticonvulsant activity (100% protection in MES assay)
Analog 5 :
N-[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamide
1,2,4-Thiadiazole - 3-(4-Methoxyphenyl)
- 5-Acetamide
Adenosine A3 antagonist (Ki = 0.79 nM)

Key Structural and Functional Differences

Core Heterocycle: The indenopyrazole core (target compound and Analogs 1–3) is associated with kinase inhibition (e.g., CDKs) due to its planar, aromatic structure enabling ATP-binding pocket interactions . Thiadiazole analogs (Analogs 4–5) exhibit divergent activities (e.g., anticonvulsant, adenosine antagonism) owing to their smaller, sulfur-containing rings, which enhance membrane permeability and receptor binding .

Substituent Effects: 4-Methoxyphenyl Group: Present in the target compound and Analog 5, this substituent enhances binding to hydrophobic pockets in enzymes/receptors. For example, in Analog 5, it boosts adenosine A3 receptor selectivity . Acetamide vs. Urea: The acetamide group (target compound, Analogs 1, 4–5) is critical for hydrogen bonding, while urea derivatives (Analogs 2–3) introduce additional hydrogen-bond donors/acceptors, improving potency against CDKs .

Pharmacological Profiles: Kinase Inhibition: Analogs 1–3 target CDKs, with RGB-286638 (Analog 3) showing broad-spectrum activity (IC50 < 50 nM). The target compound’s 4-methoxyphenyl group may similarly enhance kinase affinity but requires validation . Receptor Antagonism: Analog 5’s thiadiazole-acetamide scaffold achieves sub-nanomolar Ki values at adenosine A3 receptors, suggesting that the target compound’s indenopyrazole core could be repurposed for receptor modulation with structural optimization .

Biological Activity

N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide, a compound with the molecular formula C19H15N3O3C_{19}H_{15}N_{3}O_{3}, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through multi-step reactions involving starting materials such as 4-methoxyphenyl derivatives and acetamide. Structural elucidation is typically performed using techniques like IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and X-ray crystallography, which confirm the integrity of the compound's structure and its functional groups.

Table 1: Summary of Characterization Techniques

TechniquePurpose
IR SpectroscopyIdentifies functional groups
1H^{1}H NMRDetermines hydrogen environments
13C^{13}C NMRAnalyzes carbon skeleton
X-ray CrystallographyConfirms three-dimensional structure

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the pyrazole moiety demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Several studies highlight the anticancer potential of pyrazole derivatives. For example, a compound with a similar scaffold exhibited cytotoxic effects on cancer cell lines through apoptosis induction. This effect is often attributed to the compound's ability to interfere with cell cycle regulation and promote programmed cell death.

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory activity. Research suggests that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines ,

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives including this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a potential mechanism for its anticancer effects. Further investigations revealed alterations in gene expression related to apoptosis and cell cycle regulation.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide? A: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the indeno[1,2-c]pyrazole core via cyclocondensation of substituted hydrazines with carbonyl precursors under reflux conditions in ethanol or DMF.
  • Step 2: Acetamide introduction via nucleophilic substitution or acylation reactions using acetyl chloride in the presence of a base (e.g., triethylamine).
  • Purification: Column chromatography or recrystallization from ethanol/DCM mixtures ensures purity .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A: Key optimizations include:

  • Temperature control: Lowering reaction temperatures during sensitive steps (e.g., acylation) to reduce side-product formation.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes decomposition.
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .

Basic Characterization

Q: Which spectroscopic methods are essential for confirming structural integrity? A: Core techniques include:

  • ¹H/¹³C NMR: To verify substituent positions and aromatic proton environments.
  • IR spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Characterization

Q: How can researchers resolve overlapping NMR signals in complex regions (e.g., aromatic protons)? A: Strategies include:

  • 2D NMR (COSY, HSQC): Assigns coupled protons and correlates carbons with protons.
  • Variable-temperature NMR: Reduces signal broadening caused by conformational exchange.
  • X-ray crystallography: Provides definitive 3D structural confirmation for crystalline derivatives .

Biological Activity Screening

Q: What initial assays are recommended for evaluating biological potential? A: Prioritize:

  • Enzyme inhibition assays: Target kinases (e.g., EGFR) or cyclooxygenases using fluorometric/colorimetric substrates.
  • Antimicrobial screening: Broth microdilution against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Bioactivity

Q: How to design target-specific assays for mechanistic studies? A: Methodologies include:

  • Surface plasmon resonance (SPR): Quantifies binding affinity to purified enzymes (e.g., topoisomerase II).
  • Molecular docking-guided assays: Prioritize targets based on computational binding predictions.
  • Gene expression profiling: RNA-seq to identify downstream pathways affected by the compound .

Computational Modeling

Q: What computational approaches predict binding modes and stability? A: Use:

  • Molecular docking (AutoDock/Vina): Screens interactions with active sites of target proteins.
  • MD simulations (GROMACS): Assesses ligand-protein complex stability over 100+ ns trajectories.
  • DFT calculations: Evaluates electronic properties and reactive sites for SAR optimization .

Stability Studies

Q: What factors influence the compound’s stability in solution? A: Critical factors:

  • pH: Neutral to slightly acidic conditions (pH 5–7) prevent hydrolysis of the acetamide group.
  • Light sensitivity: Store in amber vials to avoid photodegradation of the indenopyrazole core.
  • Temperature: Long-term storage at –20°C in anhydrous DMSO preserves integrity .

Structure-Activity Relationship (SAR)

Q: How does modifying the methoxyphenyl or acetamide group affect bioactivity? A: Comparative SAR strategies:

  • Methoxyphenyl replacement: Substitute with halogens (e.g., Cl) to enhance lipophilicity and membrane permeability.
  • Acetamide modification: Replace with sulfonamide for improved hydrogen-bonding with enzyme targets.
  • Analog synthesis: Compare activity of derivatives against parent compound in standardized assays .

Data Contradiction Analysis

Q: How to resolve conflicting bioactivity results between studies? A: Address discrepancies by:

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA).
  • Orthogonal validation: Confirm results with alternate methods (e.g., Western blotting after enzyme assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2,4-dihydro-3-(4-methoxyphenyl)-4-oxoindeno[1,2-c]pyrazol-5-yl]acetamide

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